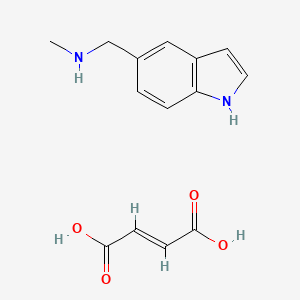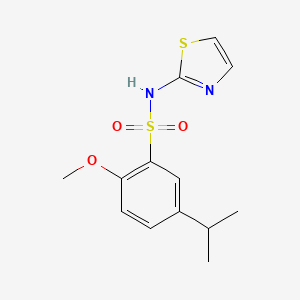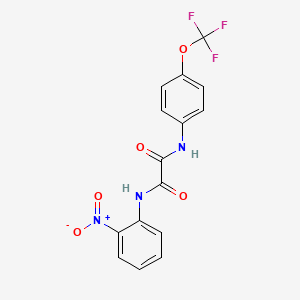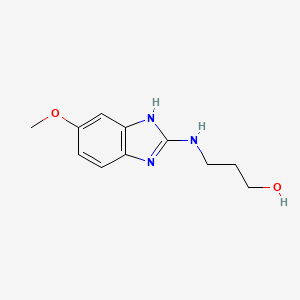![molecular formula C21H17N5O B2891550 (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 882747-54-8](/img/structure/B2891550.png)
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C21H17N5O and its molecular weight is 355.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of PET Agents for Parkinson's Disease Imaging
The synthesis of HG-10-102-01, a compound with a structurally similar pyrimidinyl and triazolyl methanone framework, was designed for potential PET imaging of the LRRK2 enzyme in Parkinson's disease. The synthesis process involved multiple steps, including a critical O-[11C]methylation, to produce the tracer with high radiochemical yield and purity, highlighting the compound's relevance in neuroimaging and neurological research (Wang et al., 2017).
Antimicrobial Activity
Derivatives of methanone compounds, such as the synthesis and evaluation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, have been investigated for their antimicrobial activity. Elemental analysis, IR, 1H-NMR, and mass spectral data were used to characterize these compounds, some of which showed promising antimicrobial activity (Chaudhari, 2012).
Crystal Structure and DFT Studies
The crystal structure and DFT (Density Functional Theory) studies of new 1,2,4-triazole and triazolidin derivatives, including compounds with a phenylmethanone moiety, have been conducted. These studies provide insights into the molecular configurations and electronic properties of such compounds, aiding in the understanding of their chemical behavior and potential applications in various fields of chemistry (Abosadiya et al., 2018).
Development of Precipitation-Resistant Solution Formulations
Research on developing solution formulations for poorly water-soluble compounds, like (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, highlights the importance of solubilized, precipitation-resistant formulations in improving plasma concentrations and dose proportionality in vivo, which is critical for the successful evaluation of new therapeutic agents (Burton et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division , and acetylcholinesterase, a protein pivotal in hydrolyzing acetylcholine .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to impact the bacterial cell division process and the hydrolysis of acetylcholine .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have shown antimicrobial activity and potential therapeutic options for neurodegeneration .
Properties
IUPAC Name |
(4-methylphenyl)-[1-[4-(4-methylphenyl)pyrimidin-2-yl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c1-14-3-7-16(8-4-14)18-11-12-22-21(23-18)26-13-19(24-25-26)20(27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRIFTQPYUUTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N3C=C(N=N3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)
![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2891477.png)
![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)


![2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2891484.png)


![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)


